molecular formula C19H22ClN3O3 B14266429 Urea, N-((2-chloro-5-nitrophenyl)methyl)-N',N'-dimethyl-N-(4-(1-methylethyl)phenyl)- CAS No. 136132-31-5

Urea, N-((2-chloro-5-nitrophenyl)methyl)-N',N'-dimethyl-N-(4-(1-methylethyl)phenyl)-

Katalognummer: B14266429
CAS-Nummer: 136132-31-5
Molekulargewicht: 375.8 g/mol
InChI-Schlüssel: OJUOAZGFVSFWOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Urea, N-((2-chloro-5-nitrophenyl)methyl)-N’,N’-dimethyl-N-(4-(1-methylethyl)phenyl)- is a complex organic compound with a unique structure that combines various functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-((2-chloro-5-nitrophenyl)methyl)-N’,N’-dimethyl-N-(4-(1-methylethyl)phenyl)- typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Urea, N-((2-chloro-5-nitrophenyl)methyl)-N’,N’-dimethyl-N-(4-(1-methylethyl)phenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include strong acids, bases, and specific catalysts that facilitate the desired transformations. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to various substituted urea compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

Urea, N-((2-chloro-5-nitrophenyl)methyl)-N’,N’-dimethyl-N-(4-(1-methylethyl)phenyl)- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Urea, N-((2-chloro-5-nitrophenyl)methyl)-N’,N’-dimethyl-N-(4-(1-methylethyl)phenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Urea, N-((2-chloro-5-nitrophenyl)methyl)-N’,N’-dimethyl-N-(4-(1-methylethyl)phenyl)-
  • Urea, N-((2-chloro-5-nitrophenyl)methyl)-N’,N’-dimethyl-N-(4-(1-methylethyl)phenyl)-
  • Urea, N-((2-chloro-5-nitrophenyl)methyl)-N’,N’-dimethyl-N-(4-(1-methylethyl)phenyl)-

Uniqueness

The uniqueness of Urea, N-((2-chloro-5-nitrophenyl)methyl)-N’,N’-dimethyl-N-(4-(1-methylethyl)phenyl)- lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for research and industrial purposes.

Eigenschaften

CAS-Nummer

136132-31-5

Molekularformel

C19H22ClN3O3

Molekulargewicht

375.8 g/mol

IUPAC-Name

1-[(2-chloro-5-nitrophenyl)methyl]-3,3-dimethyl-1-(4-propan-2-ylphenyl)urea

InChI

InChI=1S/C19H22ClN3O3/c1-13(2)14-5-7-16(8-6-14)22(19(24)21(3)4)12-15-11-17(23(25)26)9-10-18(15)20/h5-11,13H,12H2,1-4H3

InChI-Schlüssel

OJUOAZGFVSFWOP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC=C(C=C1)N(CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)C(=O)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.